molecular formula C13H11NO B2788810 (E)-4-(4-Hydroxystyryl)pyridine CAS No. 67882-97-7

(E)-4-(4-Hydroxystyryl)pyridine

Cat. No.: B2788810
CAS No.: 67882-97-7
M. Wt: 197.237
InChI Key: NZSWYXAQUBELKN-OWOJBTEDSA-N
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Description

(E)-4-(4-Hydroxystyryl)pyridine is an organic compound that belongs to the class of styryl pyridines It is characterized by the presence of a hydroxyl group attached to the styryl moiety, which is conjugated to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxystyryl)pyridine typically involves the use of transaminase enzymes. A notable method includes a transaminase-mediated aldol reaction, where the enzyme Chromobacterium violaceum transaminase (Cv TAm) is used. This enzyme exhibits aldolase reactivity, allowing the formation of hydroxystyryl pyridine products through enzyme cascades .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing enzyme cascades for large-scale synthesis. The use of one-pot multi-step enzyme cascades incorporating tyrosinase, tyrosine decarboxylase, and Cv TAm has shown promise in producing complex styryl pyridines .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxystyryl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the styryl moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-oxostyryl)pyridine.

    Reduction: Formation of 4-(4-hydroxyethyl)pyridine.

    Substitution: Formation of various substituted styryl pyridines depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-4-(4-Hydroxystyryl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of VEGF from HT-29 cells and affect the expression of telomerase-related genes such as hTERT and c-Myc . The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Structurally related to (E)-4-(4-Hydroxystyryl)pyridine, resveratrol is a well-known polyphenol with antioxidant properties.

    4-(4-Methoxystyryl)pyridine: Similar in structure but with a methoxy group instead of a hydroxyl group.

    4-(4-Aminostyryl)pyridine: Contains an amino group in place of the hydroxyl group.

Uniqueness

This compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo enzyme-mediated reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWYXAQUBELKN-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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